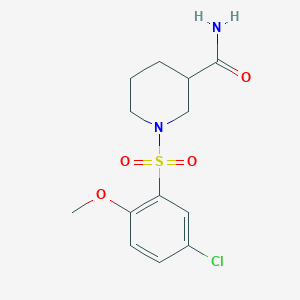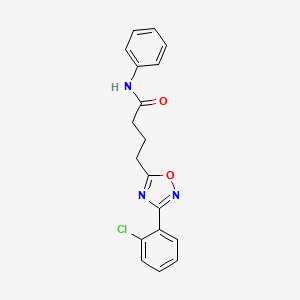
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as DPM-3,5, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPM-3,5 is a benzamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The exact mechanism of action of N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to act by modulating the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, this compound has been shown to have potential as an inhibitor of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, anti-inflammatory properties, and potential anti-tumor effects. Additionally, this compound has been shown to have potential as an inhibitor of various enzymes, including acetylcholinesterase and monoamine oxidase.
実験室実験の利点と制限
One of the primary advantages of using N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide in lab experiments is its potential as a modulator of neurotransmitter release, making it a promising candidate for further study in the field of neuroscience. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for the study of N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide. One area of study could be the potential use of this compound as a therapeutic agent for various neurological disorders, including Parkinson's disease and Alzheimer's disease. Additionally, further study could be done to explore the potential anti-inflammatory and anti-tumor properties of this compound, as well as its potential as an inhibitor of various enzymes.
合成法
The synthesis of N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide involves a multi-step process that begins with the reaction of 2,5-dimethylbenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate product, 2,5-dimethyl-N-(pyridin-3-yl)methylbenzaldehyde. This intermediate is then reacted with 3,5-dimethoxyaniline in the presence of a base to form the final product, this compound.
科学的研究の応用
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied for its potential applications in various areas of scientific research. One of the primary areas of study has been in the field of neuroscience, where this compound has been shown to have potential as a modulator of neurotransmitter release. Additionally, this compound has been studied for its potential anti-inflammatory and anti-tumor properties.
特性
IUPAC Name |
N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-15-7-8-16(2)21(10-15)22(17-6-5-9-24-14-17)25-23(26)18-11-19(27-3)13-20(12-18)28-4/h5-14,22H,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDBSIULZBJMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)


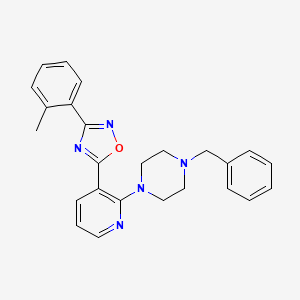
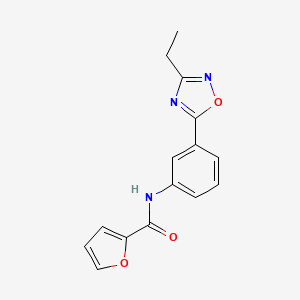
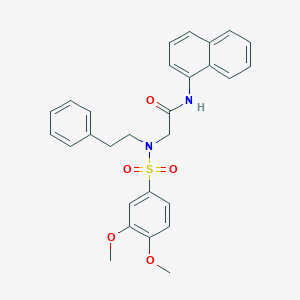

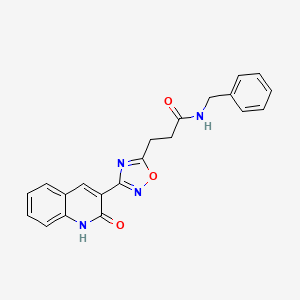
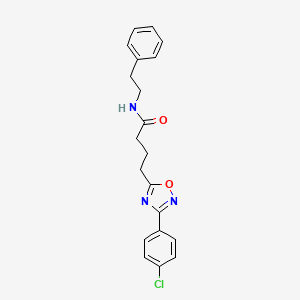
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7697725.png)
